6-methyl-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties, such as its acidity or basicity.Scientific Research Applications
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in organic molecules can lead to unique properties, making them useful in various fields such as medicine, electronics, agrochemicals, and catalysis .
Over the past 20 years, there have been 19 FDA-approved drugs that contain the TFM group as one of the pharmacophores . These drugs have been used to treat various diseases and disorders .
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in organic molecules can lead to unique properties, making them useful in various fields such as medicine, electronics, agrochemicals, and catalysis .
Over the past 20 years, there have been 19 FDA-approved drugs that contain the TFM group as one of the pharmacophores . These drugs have been used to treat various diseases and disorders .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and store the compound safely.
Future Directions
This would involve looking at areas for future research. This could include potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLDPPSRICPSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192946 | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(trifluoromethyl)-1H-benzimidazole | |
CAS RN |
399-77-9 | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 5-methyl-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-(TRIFLUOROMETHYL)BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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